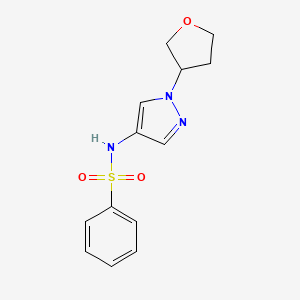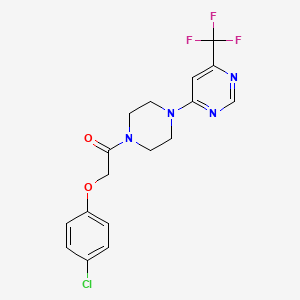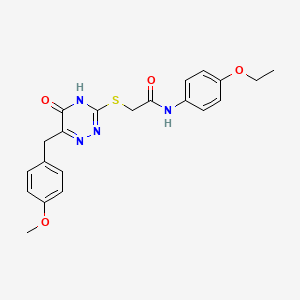![molecular formula C16H13BrN2S B2529409 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863000-94-6](/img/structure/B2529409.png)
4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a brominated heterocyclic molecule that incorporates both the benzo[d]thiazole and dihydroisoquinoline moieties. This structure suggests potential biological activity and could serve as a precursor or an intermediate in the synthesis of various pharmacologically relevant compounds.
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives has been reported using eco-friendly protocols that involve one-pot C–C and C–N bond formation strategies in water, without the need for metal catalysts . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved through the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, which could be a related approach for synthesizing the compound . The bromination of benzthiazole to form 2-bromobenzthiazole, a potential precursor to the target compound, has been successfully carried out in the gaseous phase at high temperatures .
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . X-ray analysis has also been employed to determine the conformation and packing features of these molecules . These techniques would be essential in confirming the structure of this compound.
Chemical Reactions Analysis
The benzo[d]thiazole moiety in the compound is known to participate in various chemical reactions. For instance, novel benzo[d]thiazole analogues have been synthesized through a three-component condensation reaction involving substituted arylaldehyde and 2-amino-6-halo/4-methyl-benzo[d]thiazole . The bromine atom in the compound could also potentially undergo nucleophilic substitution reactions, as demonstrated in the selective synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the bromine atom and the benzo[d]thiazole and dihydroisoquinoline rings. The bromine atom could impart significant lipophilicity, while the heterocyclic rings could affect the molecule's electronic properties and reactivity. The compound's solubility in water and organic solvents, melting point, and stability would be key physical properties to consider. The related benzo[d]thiazole derivatives have shown wide functional group tolerance and efficient utilization of reactants in their synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole and its derivatives have been synthesized and characterized for various applications. Zablotskaya et al. (2013) reported the synthesis of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which were characterized using spectroscopic methods and mass-spectrometry. The crystal structure of one such compound was determined to understand its conformational features. These compounds showed promising biological activities including psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects against tumor cell lines. Some demonstrated antimicrobial actions as well (Zablotskaya et al., 2013).
Anticonvulsant Properties
Ugale et al. (2012) synthesized a series of compounds incorporating the benzo[d]thiazol moiety and evaluated them as anticonvulsant agents. Specifically, 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one demonstrated significant activity against seizures. These findings indicate the potential of these compounds in the development of new anticonvulsant drugs (Ugale et al., 2012).
Catalytic Synthesis
He et al. (2016) developed a method for synthesizing highly functionalized 4-bromo-1,2-dihydroisoquinolines using a rhodium catalyst. The process involves the formation of a bromonium ylide as the key intermediate, demonstrating an innovative approach to synthesizing these compounds (He et al., 2016).
Fluorescent Heterocycles Synthesis
Kumar and Ila (2022) reported the synthesis of novel thiazolo-fused six- and seven-membered heterocycles with potential fluorescence applications. These compounds were synthesized via intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. Some of these heterocycles exhibited yellow-green to green fluorescence, indicating their potential application in fluorescence-based technologies (Kumar & Ila, 2022).
Wirkmechanismus
Target of Action
The primary target of 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in steroid metabolism and is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the steroid metabolism pathway by inhibiting the function of AKR1C3. This enzyme is involved in the conversion of steroids, and its inhibition can disrupt this process, potentially affecting the growth and proliferation of certain cancer cells .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, which can disrupt steroid metabolism. This disruption can potentially lead to the inhibition of the growth and proliferation of certain cancer cells .
Eigenschaften
IUPAC Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJEAYWGNUEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)
